Amt-nhs
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AMT-NHS involves the reaction of 4’-aminomethyltrioxsalen with N-hydroxysuccinimide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in scaling up the production while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions
AMT-NHS undergoes several types of chemical reactions, including:
Substitution Reactions: The N-hydroxysuccinimide ester group reacts with primary amines to form stable amide bonds.
Photoreactions: The psoralen derivative can intercalate into RNA helices and react with pyrimidines upon photo-activation.
Common Reagents and Conditions
Primary Amines: React with the N-hydroxysuccinimide ester group under slightly alkaline conditions (pH 7.2-8.5) to form amide bonds.
UV Light: Activates the psoralen derivative to form crosslinks with RNA bases.
Major Products Formed
Amide Bonds: Formed between the N-hydroxysuccinimide ester group and primary amines.
RNA-Protein Crosslinks: Formed upon photo-activation of the psoralen derivative.
Scientific Research Applications
AMT-NHS is widely used in scientific research, particularly in the following fields:
Mechanism of Action
AMT-NHS exerts its effects through two primary mechanisms:
Amide Bond Formation: The N-hydroxysuccinimide ester group reacts with primary amines to form stable amide bonds, facilitating the conjugation of biomolecules.
Photo-activated Crosslinking: The psoralen derivative intercalates into RNA helices and, upon exposure to UV light, forms covalent crosslinks with pyrimidine bases.
Comparison with Similar Compounds
AMT-NHS is unique due to its dual functionality, combining a psoralen derivative with an N-hydroxysuccinimide ester group. Similar compounds include:
Sulfo-NHS: Another N-hydroxysuccinimide ester used for amine-reactive crosslinking but lacks the psoralen derivative.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A carbodiimide used for crosslinking carboxyl groups to primary amines, but does not have photo-activated properties.
This compound stands out due to its ability to form both stable amide bonds and photo-activated crosslinks, making it a versatile tool in bioconjugation and crosslinking studies.
Properties
Molecular Formula |
C22H21NO7S |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[(2,5,9-trimethyl-7-oxofuro[3,2-g]chromen-3-yl)methylsulfanyl]propanoate |
InChI |
InChI=1S/C22H21NO7S/c1-11-8-20(27)29-21-12(2)22-15(9-14(11)21)16(13(3)28-22)10-31-7-6-19(26)30-23-17(24)4-5-18(23)25/h8-9H,4-7,10H2,1-3H3 |
InChI Key |
OOLVYUSWNMDHMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)CSCCC(=O)ON4C(=O)CCC4=O)C |
Origin of Product |
United States |
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